molecular formula C17H16N2OS2 B2793305 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 898372-28-6

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2793305
CAS No.: 898372-28-6
M. Wt: 328.45
InChI Key: UAKLLQNZBRTMHD-UHFFFAOYSA-N
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Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 2-(methylthio)benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Benzamides: Compounds with benzamide moieties but different aromatic or heterocyclic cores.

Uniqueness

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is unique due to its specific combination of the benzothiazole core with dimethyl and methylthio substituents, which may confer distinct biological or chemical properties compared to other similar compounds.

Biological Activity

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing upon various research studies and findings.

  • Molecular Formula : C13H12N2S
  • Molecular Weight : 232.31 g/mol
  • CAS Number : [not available in search results]

Synthesis

The synthesis of this compound typically involves the reaction of 5,6-dimethylbenzo[d]thiazole with a suitable methylthio group donor, followed by acylation to form the final amide product. The synthetic route can vary based on the specific methylthio group used.

Cytotoxicity and Neurotoxicity

The cytotoxicity of benzothiazole derivatives has been evaluated using MTT assays. Compounds similar to this compound exhibited low cytotoxicity and neurotoxicity profiles, making them suitable candidates for further pharmacological development . The protective index indicates that compounds with higher activity also show lower toxicity levels.

The mechanisms through which benzothiazole derivatives exert their biological effects often involve modulation of neurotransmitter systems. For example, compounds have been shown to influence GABAergic neurotransmission, which is crucial in seizure control . This mechanism may also apply to this compound due to its structural characteristics conducive to similar interactions.

Comparative Analysis

Compound Biological Activity ED50 (mg/kg) Protective Index
This compoundAnticonvulsant (predicted)Not AvailableNot Available
Benzothiazole Derivative 6gAnticonvulsant160.42.74

Case Studies

  • Anticonvulsant Study :
    A study evaluating a series of benzothiazole derivatives found that certain compounds exhibited substantial anticonvulsant activity while maintaining low neurotoxicity levels. The findings suggest that modifications in the benzothiazole structure can enhance pharmacological properties without increasing toxicity .
  • Cytotoxicity Assessment :
    Another research effort assessed various benzothiazole derivatives for cytotoxicity against cancer cell lines. The results indicated that while some compounds were effective against tumor cells, they did not significantly impact normal cell viability, highlighting their therapeutic potential.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-10-8-13-15(9-11(10)2)22-17(18-13)19-16(20)12-6-4-5-7-14(12)21-3/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKLLQNZBRTMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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